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Abstract

This application note provides a comprehensive guide to the analysis of nicotine and its
metabolites in biological matrices using Liquid Chromatography coupled with High-Resolution
Mass Spectrometry (LC-HRMS). We present detailed, field-proven protocols for sample
preparation of human plasma and urine, optimized LC-HRMS parameters for high-selectivity
separation and sensitive detection, and a robust data processing workflow for confident
metabolite identification and quantification. The methodologies described herein leverage the
power of Orbitrap-based mass spectrometry to achieve high mass accuracy and resolution,
enabling the differentiation of complex metabolite profiles. This guide is intended for
researchers in clinical toxicology, pharmacology, and tobacco exposure studies, offering a
validated system for assessing nicotine metabolism and its physiological implications.

Introduction: The Rationale for High-Resolution
Profiling

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in
humans, yielding a complex profile of biotransformation products.[1][2] The analysis of these
metabolites is critical for several reasons:

» Biomonitoring of Tobacco Exposure: Metabolites like cotinine and trans-3'-hydroxycotinine
have longer biological half-lives than nicotine itself, making them reliable biomarkers for
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assessing both active and passive tobacco smoke exposure.[1][3][4]

o Pharmacokinetic and Toxicological Studies: Understanding the metabolic fate of nicotine is
essential in drug development and toxicology to evaluate individual differences in
metabolism, which can influence addiction severity and smoking cessation outcomes.[5]

e Phenotyping Metabolic Activity: The ratio of trans-3'-hydroxycotinine to cotinine serves as a
widely used biomarker for phenotyping the activity of the cytochrome P450 2A6 (CYP2A6)
enzyme, the primary catalyst in nicotine metabolism.[3][5][6]

While various analytical techniques exist, High-Resolution Mass Spectrometry (HRMS),
particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), has
emerged as the gold standard.[7][8] Unlike traditional tandem quadrupole (QQQ) mass
spectrometry, which targets known analytes, HRMS instruments like the Orbitrap and Time-of-
Flight (TOF) analyzers capture full-scan spectra at high resolution (>70,000 FWHM) and mass
accuracy (<5 ppm). This capability provides significant advantages:

o Untargeted Analysis: HRMS allows for the retrospective analysis of data to identify novel or
unexpected metabolites without prior knowledge of their existence.[9]

o Enhanced Confidence in Identification: High mass accuracy enables the confident
determination of elemental compositions for unknown compounds.[9][10]

e Superior Specificity: The ability to resolve analytes from matrix interferences minimizes false
positives and improves data quality in complex biological samples like plasma and urine.[10]

This document outlines a complete workflow, from sample receipt to final data analysis,
providing the technical detail necessary for successful implementation in a research or clinical
laboratory.

The Landscape of Nicotine Metabolism

In humans, over 70-80% of nicotine is metabolized in the liver, primarily by the CYP2A6
enzyme.[6][11] The metabolic cascade is complex, but the most significant pathways are C-
oxidation, N-oxidation, and glucuronidation.[11][12] The primary route begins with the oxidation
of nicotine to a A1',5'-iminium ion, which is subsequently converted by a cytosolic aldehyde
oxidase to cotinine.[11] Cotinine itself is further metabolized, predominantly to trans-3'-
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hydroxycotinine, also by CYP2A6.[5][12] A simplified overview of this central pathway is

presented below.
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Major metabolic pathways of nicotine.

Comprehensive Experimental Workflow

A successful nicotine metabolite profiling study relies on a systematic and validated workflow.
Each stage, from initial sample handling to final data interpretation, is critical for generating
high-quality, reproducible results. The diagram below illustrates the interconnected stages of

the protocol detailed in this note.

Complete workflow for nicotine metabolite profiling.
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Detailed Protocols and Methodologies
Materials and Reagents

e Solvents: LC-MS grade acetonitrile, methanol, and water.
e Reagents: Formic acid (Optima™ LC/MS grade), ammonium carbonate.

o Standards: Certified reference standards for nicotine, cotinine, trans-3'-hydroxycotinine,
nornicotine, and corresponding stable isotope-labeled internal standards (e.g., nicotine-d4,
cotinine-d3).

o Equipment: Centrifuge, 96-well plates, analytical balance, vortex mixer, nitrogen evaporator.

Sample Preparation Protocols

The choice of sample preparation technique is dictated by the biological matrix. The goal is to
remove interfering substances (proteins, phospholipids, salts) while maximizing the recovery of
the analytes of interest. For self-validation, each batch should include quality control (QC)
samples at low, medium, and high concentrations.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This method is rapid, cost-effective, and ideal for high-throughput screening.[13]

Aliquot: Transfer 50 pL of plasma/serum sample into a 1.5 mL microcentrifuge tube or a well
of a 96-well plate.

 Internal Standard Spiking: Add 10 pL of the internal standard working solution (containing
nicotine-d4, cotinine-d3, etc.) to each sample, blank, and QC.

o Precipitation: Add 200 pL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate
proteins. The acidic condition helps to keep the basic analytes in their ionized form.

o Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete
protein precipitation.

e Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer 150 pL of the clear supernatant to a clean
autosampler vial or well.

Dilution: Add 150 pL of water to the supernatant. This step is crucial to reduce the organic
solvent concentration, ensuring good peak shape during reversed-phase chromatography.

Analysis: The sample is now ready for injection into the LC-HRMS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

Urine is a cleaner matrix than plasma but can have high salt content. A simple "dilute-and-
shoot" approach is often sufficient, but SPE provides superior cleanup and concentration for
detecting low-level exposure.[14]

Sample Pre-treatment: Centrifuge the urine sample at 4,000 rpm for 5 minutes to pellet any
sediment.

Dilution & Spiking: Dilute 100 pL of the urine supernatant with 400 pL of water containing
0.1% formic acid. Add 10 pL of the internal standard working solution.

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.qg.,
Strata-X-C) by washing sequentially with 1 mL of methanol followed by 1 mL of water.

Sample Loading: Load the entire 510 pL diluted sample onto the conditioned SPE cartridge.

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of
methanol to remove hydrophilic and weakly bound interferences.

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean
collection tube.

Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

Reconstitution: Reconstitute the dried extract in 100 pL of the initial mobile phase (e.g., 95:5
water:acetonitrile with 0.1% formic acid).

Analysis: The sample is now ready for injection.
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Liquid Chromatography (LC) Method

Chromatographic separation is essential to resolve isomeric metabolites and separate analytes
from matrix components that can cause ion suppression. A reversed-phase method using a
C18 or Phenyl-Hexyl column provides excellent performance for these polar, basic compounds.
[15][16]

Parameter Setting Rationale

Provides robust performance
UHPLC System Vanquish Flex or equivalent at high pressures for efficient

separations.

] C18 chemistry offers excellent
Acquity UPLC BEH C18, 1.7 . _
Column retention for a wide range of
pm, 2.1 x 100 mm ]
metabolites.

Acid modifier promotes
Mobile Phase A 0.1% Formic Acid in Water protonation for positive ion
mode ESI.

) o Standard organic solvent for
) 0.1% Formic Acid in
Mobile Phase B o reversed-phase
Acetonitrile
chromatography.

Optimal for 2.1 mm ID
Flow Rate 0.4 mL/min columns, balancing speed and

efficiency.

Improves peak shape and
Column Temp. 40°C ) )
reduces viscosity.

o Balances sensitivity with
Injection Vol. 5puL )
potential for column overload.

Table 1: LC Gradient Conditions
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Time (min) % Mobile Phase B
0.0 5

1.0 5

8.0 60

9.0 95

10.0 95

10.1 5

| 12.0|5]

High-Resolution Mass Spectrometry (HRMS) Method

The HRMS method is designed for two purposes: 1) high-quality full-scan data for untargeted
screening and quantification, and 2) high-resolution fragmentation data for structural
confirmation. A data-dependent acquisition (dd-MS2) strategy is employed.[17]
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Parameter Setting Rationale

Provides high resolution and

Mass Spectrometer Orbitrap Exploris™ or similar
mass accuracy.
Nicotine and its metabolites
lonization Mode Heated ESI (HESI), Positive are basic compounds that
readily form [M+H]+ ions.
Optimized for stable spray and
Spray Voltage 3.5kV S
efficient ionization.
Capillary Temp. 320°C Facilitates desolvation of ions.

Sufficient to resolve analytes
Full Scan (MS1) Resolution 70,000 @ m/z 200 from most interferences and
ensure high mass accuracy.

Covers the mass range of
Full Scan (MS1) Range m/z 100 - 500 o )
expected nicotine metabolites.

) Provides accurate mass
dd-MS2 (MS/MS) Resolution 17,500 @ m/z 200 ] o
fragment data for identification.

Acquires fragments at multiple

energies to generate a

Collision Energy Stepped NCE (20, 30, 40) i )
comprehensive fragmentation
spectrum.

Selects the 5 most intense

Acquisition Mode TopN =5 ions from the MS1 scan for

fragmentation.

Data Processing and Analysis

Processing of LC-HRMS data is a multi-step process aimed at transforming raw data files into a
list of identified and quantified metabolites.

o Feature Detection: The first step involves using software algorithms to detect
chromatographic peaks in the raw data. Software packages like Compound Discoverer™,
XCMS, or mzmine are commonly used.[18][19][20][21]
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o Metabolite Identification: Identification is a hierarchical process based on multiple pieces of
evidence:

o Accurate Mass Matching: The measured accurate mass of a feature is matched against a
database of known nicotine metabolites (within a <5 ppm mass tolerance).

o Retention Time Matching: The retention time is compared to that of an authentic chemical
standard analyzed under the same conditions.

o MS/MS Spectral Library Matching: The acquired MS/MS fragmentation spectrum is
compared against experimental spectra in libraries (e.g., mzCloud) or previously acquired
in-house data.[17][20] The high resolution of the fragment ions provides an additional layer
of confidence.

o Quantification: For quantitative analysis, the peak area of each analyte is measured and
normalized to the peak area of its corresponding stable isotope-labeled internal standard.
This ratio is then used to calculate the concentration based on a calibration curve prepared
in a surrogate matrix (e.g., charcoal-stripped plasma).[22] This approach corrects for
variations in sample preparation and matrix-induced ion suppression.[8][23]

Table 2: Key Nicotine Metabolites and their Exact Masses

Monoisotopic Mass

Compound Formula Adduct [M+H]+
(Da)
Nicotine C1oH14N2 162.1157 163.1230
Cotinine Ci10H12N20 176.0950 177.1022
trans-3'-
C10H12N202 192.0899 193.0971

Hydroxycotinine

Nornicotine CoH12N2 148.1000 149.1073
Norcotinine CoH10N20 162.0793 163.0866
Nicotine-N-Oxide C10H14N20 178.1106 179.1179

| Cotinine-N-Oxide | C1oH12N202 | 192.0899 | 193.0971 |
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Conclusion

The LC-HRMS workflow detailed in this application note provides a robust, sensitive, and highly
specific method for the comprehensive profiling of nicotine metabolites in biological fluids. The
combination of optimized sample preparation, high-efficiency UHPLC separation, and the
analytical power of high-resolution mass spectrometry enables confident identification and
accurate quantification of key biomarkers of tobacco exposure and metabolism. This self-
validating system offers researchers and drug development professionals a powerful tool to
advance our understanding of the complex interplay between nicotine, metabolism, and human
health.
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